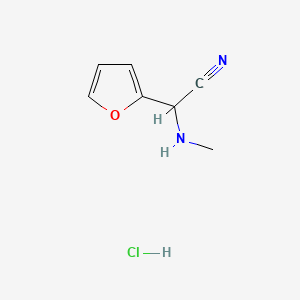

2-Furyl(methylamino)acetonitrile hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The fundamental molecular architecture of this compound is defined by its chemical formula C₇H₉ClN₂O and molecular weight of 172.61 grams per mole. The compound exists as a hydrochloride salt with the systematic name 2-furanacetonitrile, alpha-(methylamino)-, hydrochloride (1:1). The molecular structure incorporates a five-membered furan ring system connected to an acetonitrile moiety through a methylamino-substituted carbon center, with the hydrochloride counterion providing charge balance.

The structural representation can be expressed through the simplified molecular-input line-entry system notation as CNC(C#N)C1=CC=CO1.Cl, which clearly delineates the connectivity between the furan ring, the methylamino group, and the nitrile functionality. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H. This notation confirms the presence of the furan heterocycle, the secondary amine nitrogen, and the nitrile carbon in a specific spatial arrangement.

Crystallographic considerations for this compound type can be understood through examination of related furan derivatives. Studies of similar compounds demonstrate that furan rings typically adopt planar conformations with characteristic bond lengths and angles. The five-membered oxygen-containing heterocycle exhibits aromatic character, with carbon-oxygen and carbon-carbon bond distances reflecting the delocalized electron system. The attachment of the methylamino acetonitrile substituent at the 2-position of the furan ring creates a chiral center, though the compound is typically encountered as a racemic mixture.

The International Chemical Identifier Key NLSCKUSPZVATEV-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure. The complexity index of 149 indicates a moderately complex molecular architecture relative to simple organic compounds. The logarithmic partition coefficient value of 2.25658 suggests moderate lipophilicity, which influences the compound's physical and chemical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple complementary techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through analysis of hydrogen and carbon environments within the structure.

Proton nuclear magnetic resonance analysis of related furan-containing compounds demonstrates characteristic chemical shift patterns for furan ring protons. The furan ring protons typically appear in the aromatic region between 6.0 and 7.8 parts per million, with the proton adjacent to oxygen showing distinctive downfield shifts due to the electron-withdrawing effect of the heteroatom. The methylamino group contributes signals in the aliphatic region, with the methyl protons appearing as a singlet around 2.2-2.5 parts per million, while the methine proton adjacent to both the furan ring and nitrile group exhibits characteristic multiplicity patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments. The nitrile carbon typically resonates around 115-120 parts per million, reflecting the characteristic chemical shift of the carbon-nitrogen triple bond. The furan ring carbons show diagnostic patterns, with the carbon bearing oxygen displaying chemical shifts around 110-115 parts per million, while other ring carbons appear in the 105-145 parts per million range depending on their substitution patterns.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm functional group presence and provide structural verification. The nitrile functionality exhibits a strong, sharp absorption band typically around 2200-2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. The furan ring system contributes characteristic carbon-carbon and carbon-oxygen stretching vibrations in the 1400-1600 wavenumber region. The secondary amine functionality, when protonated in the hydrochloride salt form, exhibits nitrogen-hydrogen stretching vibrations in the 3100-3300 wavenumber region.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 172 for the hydrochloride salt form, with the monoisotopic mass calculated as 172.040341. Characteristic fragmentation patterns include loss of the hydrochloride to generate the free base molecular ion, as well as fragmentation of the acetonitrile side chain and furan ring opening reactions under electron impact conditions.

Comparative Structural Analysis with Related Furan Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with related furan-containing compounds. Analysis of the broader family of furan derivatives reveals common structural motifs and distinctive features that illuminate the specific properties of this compound.

Comparison with 2-acetylfuran, a structurally related compound with molecular formula C₆H₆O₂, demonstrates the influence of substituent modification on molecular properties. While 2-acetylfuran contains a carbonyl functionality at the 2-position of the furan ring, the target compound features a more complex methylamino acetonitrile substituent. This substitution pattern significantly alters the electronic distribution and stereochemical complexity of the molecule.

Examination of 2-[(furan-2-ylmethylamino)methyl]aniline, with molecular formula C₁₂H₁₄N₂O, provides insights into extended furan-amine conjugates. This compound demonstrates how furan rings can be incorporated into larger molecular frameworks containing multiple nitrogen functionalities. The presence of additional aromatic systems and extended conjugation in such compounds contrasts with the more compact structure of this compound.

Crystallographic studies of related furan derivatives provide valuable structural benchmarks. Analysis of (E)-3-(furan-2-yl)acrylonitrile crystal structures reveals characteristic furan ring geometries and intermolecular packing arrangements. These studies demonstrate that furan rings typically maintain planarity with carbon-oxygen bond lengths around 1.36 Angstroms and carbon-carbon bond distances of approximately 1.40 Angstroms within the five-membered ring system.

The following table summarizes comparative structural data for related furan derivatives:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₉ClN₂O | 172.61 | Furan ring, methylamino group, nitrile functionality |

| 2-Acetylfuran | C₆H₆O₂ | 110.11 | Furan ring, acetyl substituent |

| 2-[(Furan-2-ylmethylamino)methyl]aniline | C₁₂H₁₄N₂O | 202.25 | Extended furan-amine system with aromatic ring |

| (E)-3-(Furan-2-yl)acrylonitrile | C₇H₅NO | 119.12 | Furan ring, extended conjugation, nitrile group |

The substitution pattern analysis reveals that 2-position substitution on furan rings is particularly common and sterically favorable. The electronic effects of different substituents significantly influence the overall molecular properties, with electron-withdrawing groups like nitriles affecting the electron density distribution throughout the furan ring system. The presence of the methylamino group introduces additional complexity through potential hydrogen bonding interactions and conformational flexibility.

Comparative analysis of crystallographic parameters for furan derivatives demonstrates consistent geometric features. The furan oxygen typically adopts sp² hybridization with bond angles approaching 120 degrees, while the ring carbon atoms maintain essentially planar arrangements. Intermolecular interactions in crystal structures often involve hydrogen bonding between amino groups and electronegative atoms, as well as aromatic stacking interactions between furan rings.

The structural diversity within furan-containing compounds illustrates the versatility of this heterocyclic system as a building block for complex molecular architectures. The specific combination of functional groups in this compound creates unique structural features that distinguish it from simpler furan derivatives while maintaining the fundamental characteristics of the five-membered oxygen-containing heterocycle.

Properties

IUPAC Name |

2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSCKUSPZVATEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24026-94-6 | |

| Record name | 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24026-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC140825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(methylamino)furan-2-acetonitrile, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride typically involves the reaction of furfural with methylamine and hydrogen cyanide. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:

- Furfural + Methylamine + Hydrogen Cyanide → 2-Furyl(methylamino)acetonitrile

- 2-Furyl(methylamino)acetonitrile + Hydrochloric Acid → this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl(methylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution : The methylamino group can participate in nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

- Substitution : Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

- Oxidation : Furan derivatives such as furfural and furoic acid.

- Reduction : Amines such as 2-Furyl(methylamino)ethanol.

- Substitution : Various substituted furan derivatives.

Scientific Research Applications

The applications of 2-Furyl(methylamino)acetonitrile hydrochloride are varied, spanning across scientific research with potential uses in medicine and agriculture.

Pharmaceutical Applications

- Stabilized Pharmaceutical Composition: Pharmaceutical compositions containing a nonpeptidic pharmaceutically active ingredient with a primary or secondary amino group can be stabilized by adding an acidic compound . this compound fits the description of a nonpeptidic pharmaceutically active ingredient having a secondary amino group, suggesting it could be used as an active ingredient in such compositions .

- Solid Preparation Stability: this compound can be used in a solid preparation with titanium oxide, a plasticizer, and a chain organic acid to improve stability during light irradiation .

- Glue Degrader Compounds: this compound could potentially be related to glue degrader compounds, useful for treating or preventing respiratory, proliferative, autoimmune, autoinflammatory, inflammatory, neurological, and infectious diseases . It may also have applications in cancer treatment or prevention .

- ASK Inhibitors: Triazolopyridine compounds, which may share structural similarities with this compound, are used as medicaments for treating autoimmune disorders .

Cosmetic Applications

- Cosmetic Product Safety and Stability: In the cosmetic industry, ensuring product safety and stability is paramount . Experimental design techniques are employed to optimize formulations, and evaluate physical, sensory, and moisturizing properties .

- Topical Formulations: Topical formulations incorporating this compound could be developed using experimental design techniques like Box-Behnken design with response surface methodology to optimize and evaluate physical, sensory, and moisturizing properties .

- Bioavailability Assessment: Assessing the bioavailability of drug molecules at the site of action is crucial for understanding the efficiency of a dosage form . The real-time measurement of molecules in the skin layer has become obligatory to evaluate toxicity .

Other Applications

- C-aryl glycoside synthesis: Furyl glycosides are relevant in the synthesis of C-aryl glycosides . These glycosides have applications in various fields, including the creation of pluramycin antibiotics like kidamycin .

- Industrial Applications: Applications involving Teflon finishes may be relevant, particularly in scenarios requiring chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Mechanism of Action

The mechanism of action of 2-Furyl(methylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and nitrile group are key functional groups that participate in various biochemical reactions. The compound can inhibit the synthesis of inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Structural Variations and Reactivity

- Aromatic Substituents: The 2-furyl group in the target compound contrasts with methoxyphenyl () and dichlorophenyl () substituents. Furyl’s electron-rich nature may increase electrophilic reactivity compared to halogenated or methoxylated analogs, which are more electron-deficient .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For instance, ambroxol hydrochloride () is freely soluble in methanol and ethanol, a trait likely shared by the target compound due to its ionic nature .

- Molecular Weight : The target compound’s molecular weight is estimated to be ~180–220 g/mol (based on analogs), lower than methoxyphenyl derivatives (314.81 g/mol), suggesting better bioavailability .

Biological Activity

2-Furyl(methylamino)acetonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound is characterized by its unique structure, which includes a furyl ring and a methylamino group. These structural features contribute to its biological activity, influencing its interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell types, particularly by modulating pathways involved in cell survival and proliferation. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 10.1 |

These results indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound has been shown to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and increased oxidative stress in cancer cells.

- Signal Transduction Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, further contributing to its anticancer properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as a treatment for bacterial infections.

- Cancer Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability, supporting its role as a potential anticancer drug.

- Toxicology Assessments : Toxicological evaluations indicate that while the compound exhibits antimicrobial and anticancer properties, it also presents some cytotoxic effects at higher concentrations, necessitating careful dosage considerations .

Q & A

Q. How to design a stability-indicating assay for this compound in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.